(2-chloroethyl)trimethylsilane
Overview
Description
“Silane, (2-chloroethyl)trimethyl-” is an organosilicon compound with the molecular formula C5H13ClSi . It is also known by other names such as “(2-chloroethyl)trimethylsilane”, “2-chloroethyl (trimethyl)silane”, and "(2-chloroethyl)triMethyl-Silane" .
Molecular Structure Analysis
The molecular structure of “Silane, (2-chloroethyl)trimethyl-” consists of a silicon atom bonded to three methyl groups and a 2-chloroethyl group . The InChI string representation of its structure is “InChI=1S/C5H13ClSi/c1-7(2,3)5-4-6/h4-5H2,1-3H3” and its canonical SMILES representation is "CSi©CCCl" .Physical and Chemical Properties Analysis
“Silane, (2-chloroethyl)trimethyl-” has a molecular weight of 136.69 g/mol . It has a density of 0.9±0.1 g/cm³, a boiling point of 120.3±23.0 °C at 760 mmHg, and a vapour pressure of 18.4±0.2 mmHg at 25°C . It has no hydrogen bond donors or acceptors, and has two freely rotating bonds .Scientific Research Applications
Modification of Wood and Other Surfaces
Organo-functional silanes, like (2-chloroethyl)trimethyl-, have been studied for the full impregnation treatment of wood, aiming at enhancing its dimensional stability, durability, and fire resistance. Such compounds are applied in combination with tetraalkoxysilanes in a sol-gel process, as well as with chlorosilanes and trimethylsilyl derivatives. This treatment is recommended for wood used in conditions of hazard class III, which involves outside above ground exposure, due to the water repellent ability and weathering stability it imparts (Mai & Militz, 2004).
Catalysis and Chemical Reactions
The utilization of rice husk silica as a catalyst has been reviewed, where organo-functional silanes act as a bridge linking organic moieties to the silica matrix. This approach has demonstrated good physical and catalytic potential in various reactions, highlighting the versatile role of such silanes in enhancing catalytic activities (Adam, Appaturi, & Iqbal, 2012).
Dental Applications
In dentistry, silane coupling agents, including organo-functional silanes, play a crucial role in promoting adhesion between resin composites and silica-based or silica-coated indirect restorative materials. Surface pretreatment methods have been developed to increase the silica content on non-silica-based restorations before applying silane, thereby improving resin bonding. This review discusses the chemistry behind silane-based adhesion, its applications in dentistry, and the ongoing development of new silane coupling agents (Matinlinna, Lung, & Tsoi, 2018).
Surface Treatments for Enhanced Adhesion
The use of organosilanes as adhesion promoters in surface coatings, adhesives, and syntactic foams is described, emphasizing their role in improving bond strength. This review covers the beneficial effects of silanes when used as pretreatment primers and additives on the adhesion properties of various materials (Walker, 1991).
Biomedical Implants and Coatings
Silane-based coatings on metallic biomaterials for biomedical implants have been qualitatively reviewed, focusing on the impact of innovative silane-based coatings on biocorrosion resistance, protein adsorption, cell viability, and antimicrobial properties. This highlights the potential of silanes in improving the performance and longevity of biomedical implants (Somasundaram, 2018).
Safety and Hazards
Silanes are generally flammable and their vapors may travel to the source of ignition and flash back . Containers may explode when heated and vapors may form explosive mixtures with air . Specific safety and hazard information for “Silane, (2-chloroethyl)trimethyl-” was not found in the retrieved papers.
Mechanism of Action
Target of Action
(2-Chloroethyl)trimethylsilane, also known as Silane, (2-chloroethyl)trimethyl- or 2-chloroethyl(trimethyl)silane, is an organosilicon compound
Mode of Action
The mode of action of this compound involves its reaction with aldehydes or ketones in the presence of triphenylphosphine to synthesize terminal alkenes . It can also be used in the preparation of a reagent, trimethylsilylmethyl magnesium chloride, commonly used in Peterson methylenation .
Biochemical Pathways
It is known to participate in the synthesis of terminal alkenes and the peterson methylenation process .
Result of Action
The result of the action of this compound is the synthesis of terminal alkenes when treated with aldehydes or ketones . It also aids in the preparation of the reagent trimethylsilylmethyl magnesium chloride, used in Peterson methylenation .
Biochemical Analysis
Biochemical Properties
(2-chloroethyl)trimethylsilane has been shown to inhibit the activity of tyrosine kinase in chronic pain and depression models . It also inhibits adenosine receptors, which are involved in the development of chronic pain .
Cellular Effects
It has been shown to be effective against depression by inhibiting the binding of adenosine to its receptor site .
Molecular Mechanism
The kinetic properties of this compound have been studied using molecular modelling, and it has been found that conformational changes are induced in the purinergic receptor when this drug binds .
Properties
IUPAC Name |
2-chloroethyl(trimethyl)silane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13ClSi/c1-7(2,3)5-4-6/h4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWWMXONAIDFQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.